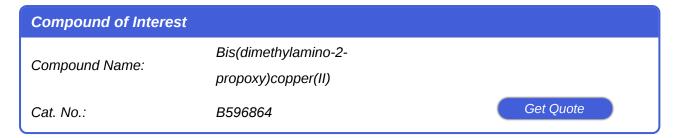


# An In-depth Technical Guide to Bis[1-(dimethylamino)-2-propanolato]copper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Bis[1-(dimethylamino)-2-propanolato]copper, scientifically known as Cu(C5H12NO)2, and commonly referred to as Cu(dmap)2, is a copper(II) coordination complex that has garnered significant interest in the fields of materials science and catalysis.[1] This document provides a comprehensive overview of the known properties of Cu(dmap)2, including its chemical and physical characteristics, synthesis, and primary applications. It details experimental contexts for its use, particularly as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of copper-containing thin films. While the compound is a staple in materials chemistry, this guide also addresses the current lack of extensive research into its biological activities. All quantitative data is presented in standardized tables, and key processes are visualized using logical diagrams.

### **Core Properties and Characteristics**

Bis[1-(dimethylamino)-2-propanolato]copper is a dark purple crystalline solid at room temperature.[1] It is characterized by its sensitivity to both air and moisture, necessitating storage in an inert and dry environment to prevent decomposition.[1] The central copper atom is in the +2 oxidation state, coordinated by two bidentate 1-(dimethylamino)-2-propanolato ligands.[1]



### **Physical and Chemical Properties**

A summary of the key physical and chemical properties of Cu(dmap)<sub>2</sub> is presented in Table 1. This data is essential for handling, storage, and application of the compound in a research or industrial setting.

Property	Value	Reference(s)
Synonyms	Cu(dmap) <sub>2</sub> , Bis(dimethylamino-2- propoxy)copper(II)	[1]
CAS Number	185827-91-2	[1]
Molecular Formula	C10H24CuN2O2	[1][2]
Molecular Weight	267.86 g/mol	[1][2]
Appearance	Dark purple crystalline solid	[1]
Melting Point	126-131 °C	[3]
Sensitivity	Air and moisture sensitive	[1]

### **Purity and Composition**

The elemental composition is a critical parameter for ensuring the purity of the precursor for deposition applications. Table 2 outlines the expected elemental analysis values for high-purity Cu(dmap)<sub>2</sub>.

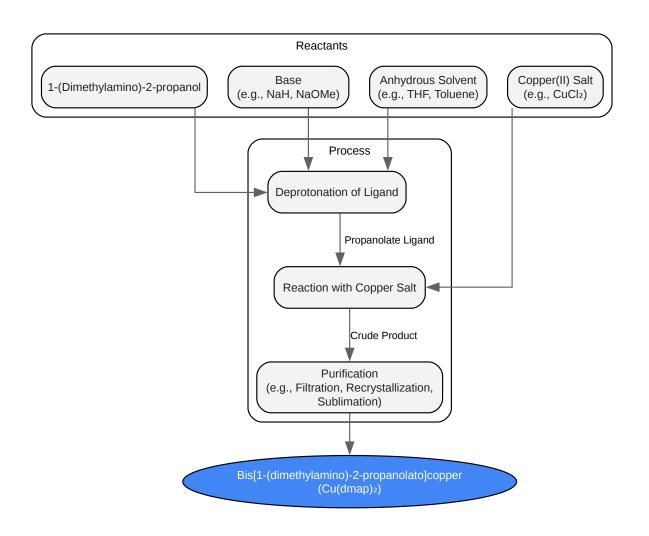
Element	Expected Percentage (%)	Reference(s)
Carbon (C)	43.5 - 46.2	[3]
Hydrogen (H)	8.8 - 9.3	[3]
Copper (Cu)	23.0 - 24.4	[3]

### Synthesis and Handling General Synthesis Approach



While a detailed, publicly available, step-by-step protocol for the synthesis of bis[1-(dimethylamino)-2-propanolato]copper is not readily found in peer-reviewed literature, a general synthetic route can be inferred from standard coordination chemistry techniques for preparing metal alkoxides. The synthesis would likely involve the reaction of a suitable copper(II) salt with 1-(dimethylamino)-2-propanol in the presence of a base to deprotonate the alcohol, leading to the formation of the copper alkoxide complex.

The logical workflow for such a synthesis is depicted below.



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Caption: General workflow for the synthesis of Cu(dmap)<sub>2</sub>.



### **Handling and Storage Precautions**

Given its sensitivity to air and moisture, bis[1-(dimethylamino)-2-propanolato]copper requires careful handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[1] It should be stored in tightly sealed containers in a dry environment. [1] Standard personal protective equipment, including gloves and eye protection, should be used in a well-ventilated area.[1] The compound is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

### **Spectroscopic and Structural Data**

A thorough search of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic or crystallographic data for bis[1-(dimethylamino)-2-propanolato]copper. This section outlines the expected analytical techniques and the type of information they would provide, should such data become available.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: As the Cu(II) center is paramagnetic, proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be expected to show significantly broadened signals. Therefore, NMR is generally not a primary characterization technique for this compound. Copper itself has two NMR active nuclei (⁴³Cu and ⁴⁵Cu), but these are only observable for diamagnetic Cu(I) complexes.
- Infrared (IR) Spectroscopy: IR spectroscopy would be useful for confirming the coordination of the ligand to the copper center. Key vibrational bands would include C-H, C-N, C-O, and Cu-O/Cu-N stretching modes. The absence of a broad O-H stretching band would indicate the deprotonation of the propanol ligand and the formation of the complex.
- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a Cu(II) complex typically
  displays broad d-d transition bands in the visible region, which are responsible for its color.
  The position and intensity of these bands are dependent on the coordination geometry of the
  copper center.
- X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural
  information, including bond lengths, bond angles, coordination geometry (e.g., square planar,
  tetrahedral), and crystal packing. However, no published crystal structure for this specific
  compound has been found.



### **Applications in Materials Science**

The primary application of bis[1-(dimethylamino)-2-propanolato]copper is as a precursor for the deposition of thin films of metallic copper, copper(I) oxide (Cu<sub>2</sub>O), and copper(II) oxide (CuO). [4] Its volatility and thermal decomposition characteristics make it suitable for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[4]

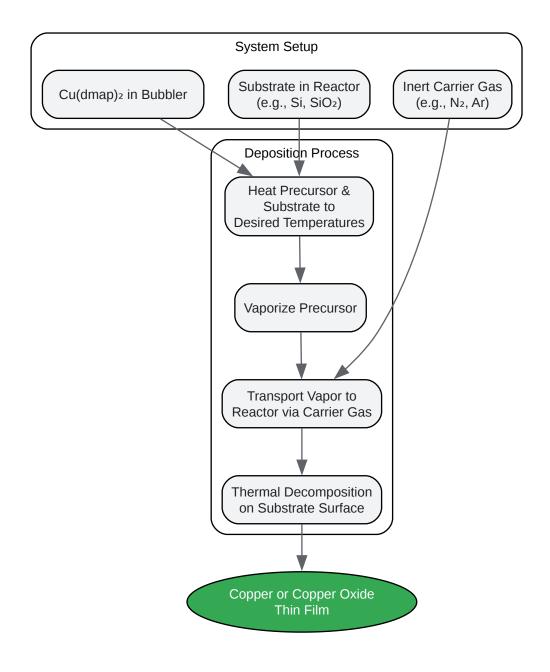
## **Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)**

In CVD, the precursor is vaporized and flows into a reaction chamber where it decomposes on a heated substrate to form a thin film. ALD is a similar technique that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional control over film thickness and conformality.

Cu(dmap)<sub>2</sub> is valued in these processes for its ability to deposit pure copper films at relatively low temperatures (e.g., 230-350 °C) without the need for a separate reducing agent.

The general workflow for a CVD or ALD process using Cu(dmap)<sub>2</sub> is illustrated below.





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Caption: General workflow for CVD/ALD using Cu(dmap)2.

## Experimental Protocol for Thin Film Deposition (General)

While specific parameters vary depending on the reactor geometry and desired film properties, a representative experimental protocol for MOCVD of copper films using Cu(dmap)<sub>2</sub> can be outlined as follows:



- Substrate Preparation: A suitable substrate (e.g., SiO<sub>2</sub>/Si(100)) is cleaned and loaded into the cold-wall CVD reactor.
- Precursor Handling: The solid Cu(dmap)<sub>2</sub> precursor is loaded into a bubbler under an inert atmosphere.
- System Purge: The reactor and gas lines are purged with an inert gas (e.g., high-purity nitrogen) to remove residual air and moisture.
- Heating: The substrate is heated to the desired deposition temperature, typically in the range of 230–350 °C. The precursor bubbler is heated to a temperature sufficient for sublimation (e.g., 90-120 °C).
- Deposition: A controlled flow of the inert carrier gas is passed through the bubbler to transport the precursor vapor into the reaction chamber.
- Decomposition: The precursor thermally decomposes on the hot substrate surface, resulting in the deposition of a copper film and the release of volatile byproducts.
- Cooling and Characterization: After the desired deposition time, the precursor flow is stopped, and the system is cooled to room temperature under an inert gas flow. The resulting film can then be characterized by techniques such as X-ray diffraction (XRD) for crystallinity and orientation, and X-ray photoelectron spectroscopy (XPS) for elemental composition and purity.

### **Biological Properties**

An extensive review of the scientific literature reveals no specific studies on the biological activity, toxicology, or potential therapeutic applications of bis[1-(dimethylamino)-2-propanolato]copper. The research focus for this compound has been exclusively within materials science.

While many copper complexes are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities, these properties are highly dependent on the nature of the coordinating ligands.[4][5][6] The ligands influence the complex's stability, lipophilicity, and ability to interact with biological macromolecules like DNA and proteins.[7] Without



experimental data, any potential biological role of Cu(dmap)<sub>2</sub> remains purely speculative. There are no known signaling pathways associated with this compound.

### Conclusion

Bis[1-(dimethylamino)-2-propanolato]copper is a well-established organometallic precursor with significant utility in the electronics and materials industries for the deposition of high-purity copper and copper oxide thin films. Its key advantages include good volatility and the ability to yield metallic films at moderate temperatures without an external reducing agent. However, there is a notable lack of publicly available, detailed characterization data, including specific spectroscopic and crystallographic information. Furthermore, its biological properties have not been investigated, distinguishing it from other copper complexes that are studied for medicinal applications. Future research could focus on filling these data gaps to provide a more complete scientific understanding of this important compound and potentially uncover new applications.

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